

# In-Depth Technical Guide: Toxicology and Safety of (+)-4-Carene

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## Compound of Interest

Compound Name: (+)-4-Carene

Cat. No.: B12776080

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable scarcity of publicly available toxicological data for **(+)-4-Carene**. The following guide provides a comprehensive overview based on available information for the closely related isomer, delta-3-carene, utilizing a read-across approach. This methodology is a common practice in toxicology for data-poor substances, assuming that structurally similar chemicals will have similar toxicological properties. All quantitative data presented herein, unless otherwise specified, pertains to delta-3-carene and should be interpreted with this consideration.

## Executive Summary

**(+)-4-Carene** is a bicyclic monoterpene. Due to limited direct toxicological data, this guide leverages data from its structural isomer, delta-3-carene, to provide an initial safety assessment. Based on this read-across approach, **(+)-4-carene** is expected to have low acute oral toxicity. It may be a skin irritant and a potential skin sensitizer, while serious eye irritation is not anticipated. Current data on delta-3-carene suggests no mutagenic potential. Information on repeated dose and reproductive toxicity is limited, necessitating a conservative approach to exposure limits.

## Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for delta-3-carene, used as a surrogate for **(+)-4-carene**.

Table 1: Acute Toxicity

Endpoint	Test Species	Route	Value	Reference
LD50	Rat	Oral	4800 mg/kg bw	[1]
LD50	Rabbit	Dermal	>5000 mg/kg bw	[No specific study found, but general assessments indicate low dermal toxicity]
LC50	Rat	Inhalation	Data not available	

Table 2: Irritation and Sensitization

Endpoint	Test Species	Result	Reference
Skin Irritation	Rabbit	Irritant	[2]
Eye Irritation	Rabbit	Not classified as a serious irritant	[No specific study found, but general assessments indicate a lack of serious eye irritation]
Skin Sensitization	Mouse	Potential sensitizer	[No specific EC3 value found, but described as a potential sensitizer]

Table 3: Genotoxicity

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test)	S. typhimurium	With and without	Non-mutagenic	[No specific study found, but general assessments indicate no mutagenicity]
In vitro Micronucleus Test	Data not available			
In vivo Micronucleus Test	Data not available			

## Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of **(+)-4-carene** are not available. However, the following are descriptions of standard OECD guidelines that would be employed for such assessments, based on the data available for delta-3-carene.

### Acute Oral Toxicity (OECD 401 - Modified)

- Objective: To determine the median lethal dose (LD50) following a single oral administration.
- Test Species: Albino rats, nulliparous and non-pregnant females.
- Methodology: The up-and-down procedure or other modern alternatives to the classical LD50 test are preferred to reduce animal usage. A single animal is dosed at a starting level. If the animal survives, the next animal is dosed at a higher level; if it dies, the next is dosed at a lower level. This continues until the reversal point is reliably determined.
- Dose Administration: The test substance is administered by gavage using a stomach tube.

- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

## Skin Irritation (OECD 404)

- Objective: To assess the potential of a substance to cause skin irritation.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Test Species: Albino rabbits.
- Methodology: A small area of the animal's skin is shaved. 0.5 mL of the test substance is applied to the skin under a gauze patch.
- Exposure: The patch is left in place for 4 hours.[\[6\]](#)
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

## Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

- Objective: To determine the potential of a substance to cause skin sensitization.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Test Species: Mice (e.g., CBA/Ca or CBA/J strain).
- Methodology: The test substance is applied to the dorsum of both ears of the mice for three consecutive days.[\[12\]](#) A group of control animals is treated with the vehicle alone. A positive control is also used.
- Endpoint: On day 6, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymphocytes is measured, typically by the incorporation of 3H-methyl thymidine.
- Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of  $\geq 3$  is considered a

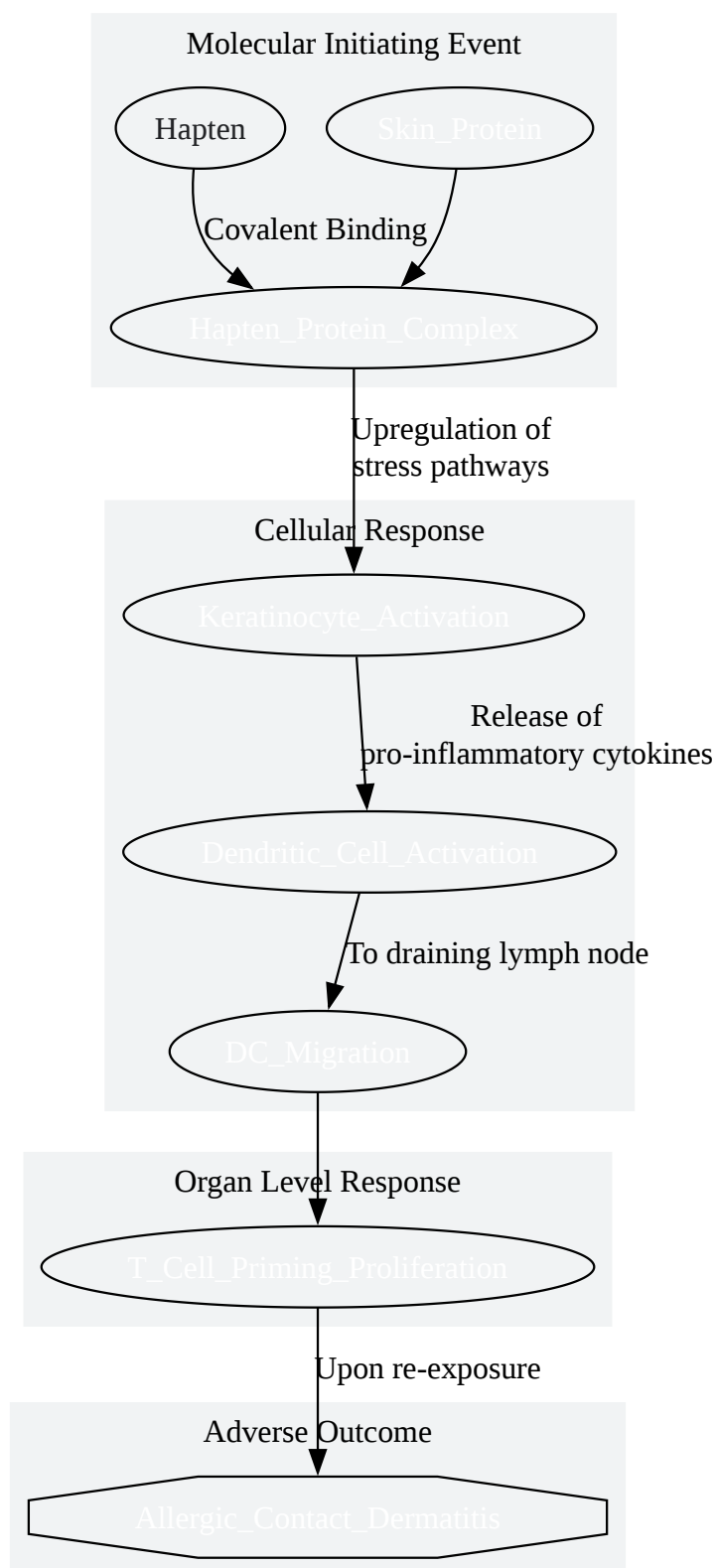
positive result. The EC3 value (the concentration required to produce an SI of 3) is calculated to determine the potency of the sensitizer.[\[13\]](#)

## Bacterial Reverse Mutation Test (Ames Test; OECD 471)

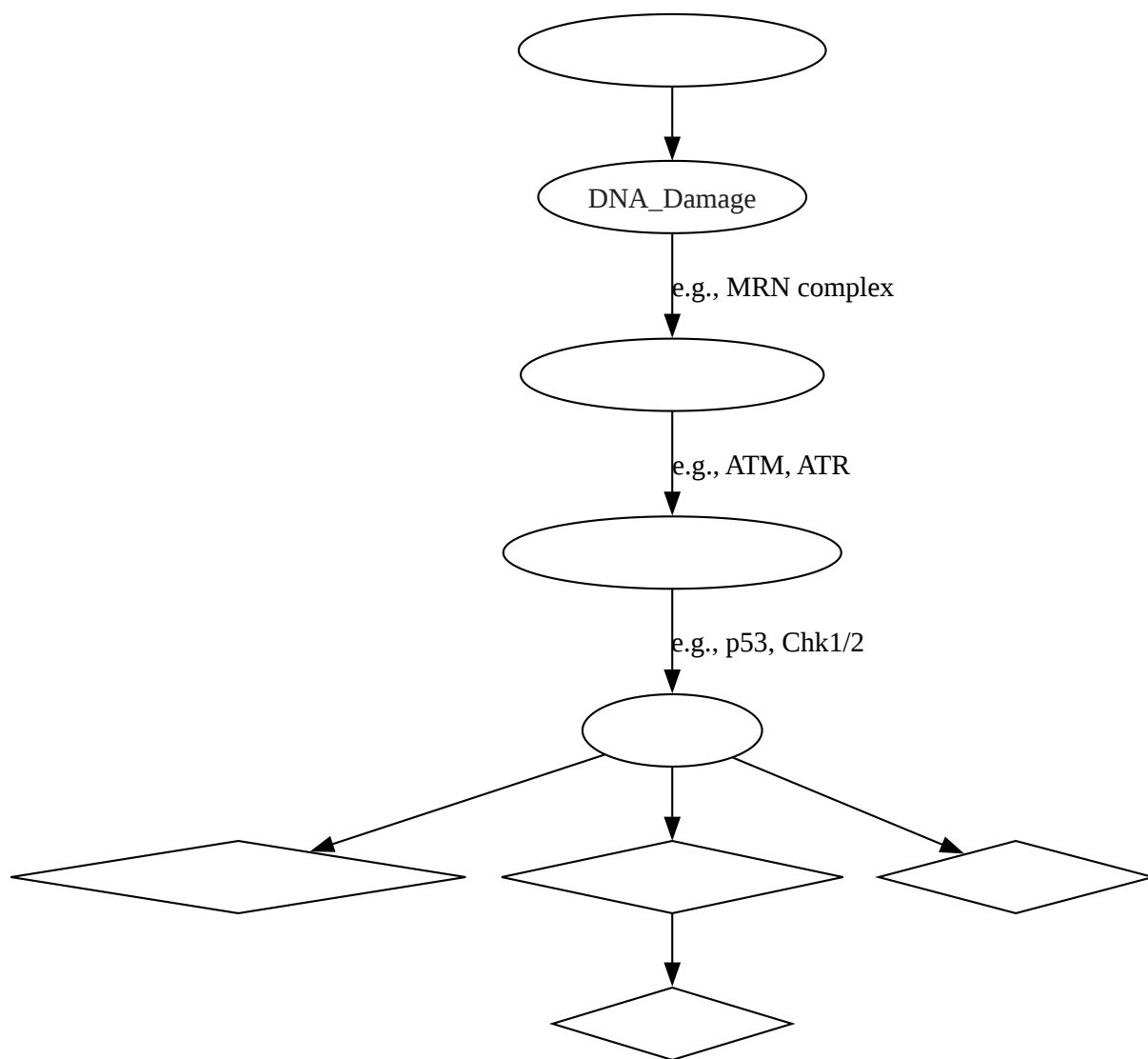
- Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of *Salmonella typhimurium* and *Escherichia coli*.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Methodology: Several strains of bacteria that are auxotrophic for an amino acid (e.g., histidine for *S. typhimurium*) are exposed to the test substance with and without a metabolic activation system (S9 mix).
- Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.
- Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

## Visualizations

### Signaling Pathways

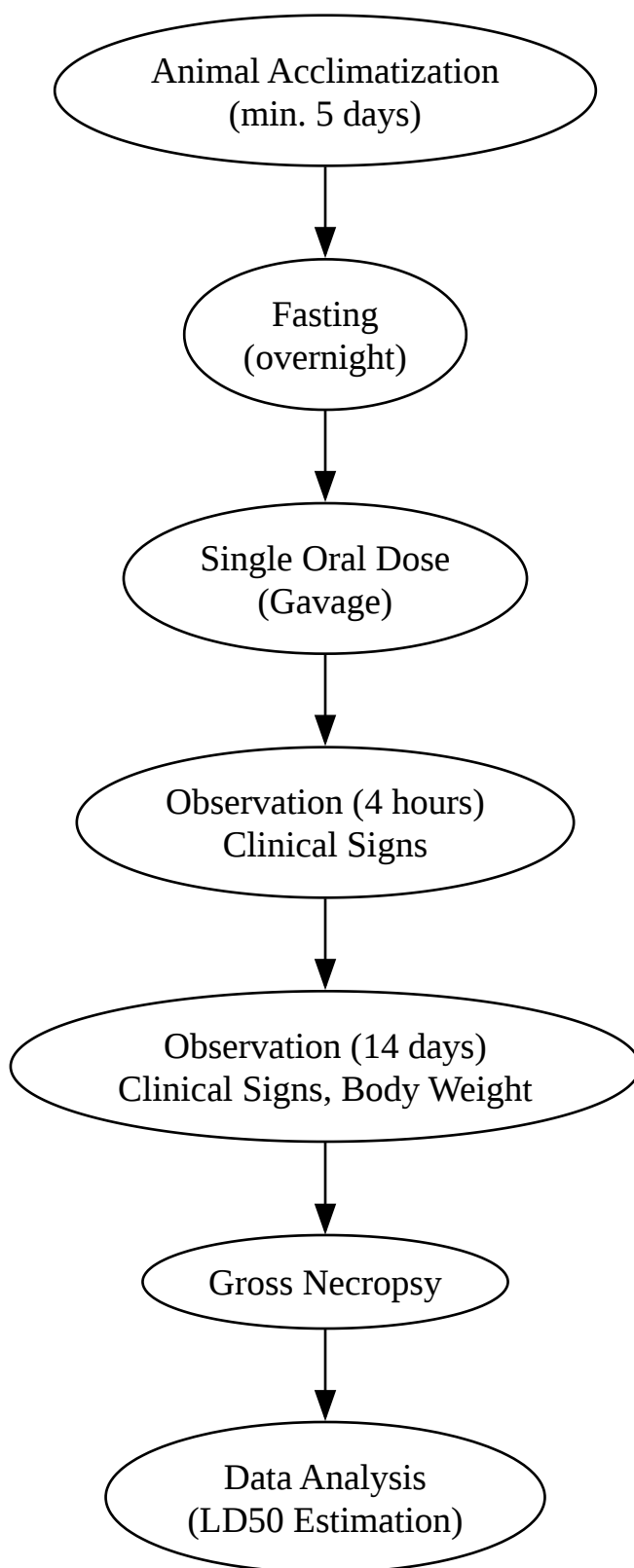


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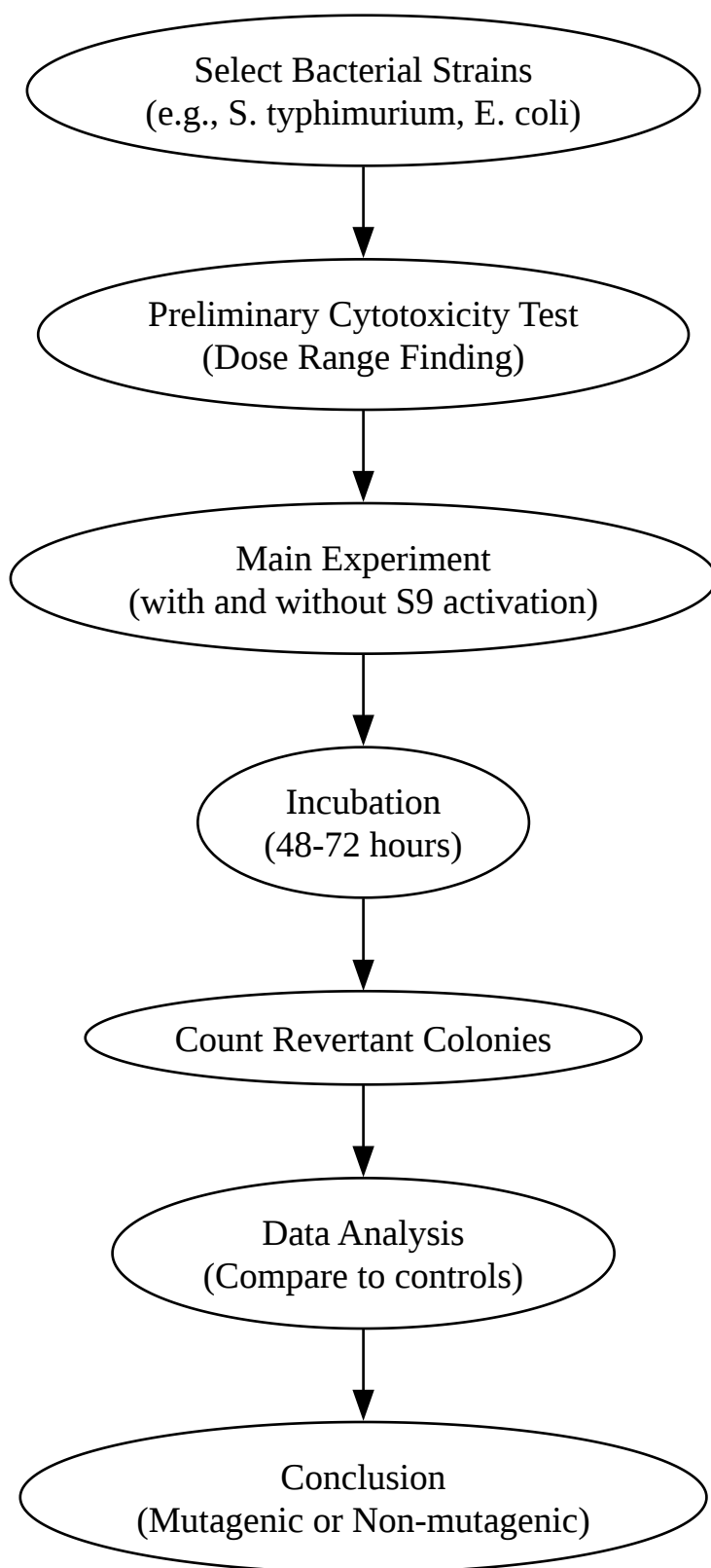
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## Experimental Workflows



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## Conclusion

The toxicological profile of **(+)-4-carene** is largely inferred from data on its isomer, delta-3-carene. This read-across approach suggests a low order of acute toxicity. However, the potential for skin irritation and sensitization warrants careful handling and risk assessment, particularly in occupational settings and in the formulation of consumer products. The absence of genotoxicity for delta-3-carene is a positive indicator, but further studies on **(+)-4-carene**, especially regarding repeated dose toxicity and reproductive effects, are necessary for a complete safety assessment. Researchers and drug development professionals should proceed with caution, acknowledging the existing data gaps for **(+)-4-carene**.

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